molecular formula C8H7NO2 B8671622 7-Amino-2,3-dihydro-3-benzofuranone

7-Amino-2,3-dihydro-3-benzofuranone

Cat. No.: B8671622
M. Wt: 149.15 g/mol
InChI Key: KFCCKKQWFYWGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-2,3-dihydro-3-benzofuranone is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

7-amino-1-benzofuran-3-one

InChI

InChI=1S/C8H7NO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3H,4,9H2

InChI Key

KFCCKKQWFYWGCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)N

Origin of Product

United States

Applications and Potential in Medicinal Chemistry Research

7-Amino-2,3-dihydro-3-benzofuranone as a Privileged Scaffold

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govresearchgate.net The 2,3-dihydrobenzofuran (B1216630) structure, in particular, has been identified as a privileged platform for designing small molecule libraries with potential therapeutic applications. nih.gov The inclusion of an amino group at the 7-position and a ketone at the 3-position on the 2,3-dihydrobenzofuran core provides reactive sites for chemical modifications, further enhancing its versatility in drug design. ontosight.ai

Design of Novel Therapeutic Agents

The inherent biological activities of the benzofuran (B130515) ring system, which include anti-inflammatory, antimicrobial, and anticancer properties, make it an attractive core for the design of new drugs. ontosight.ainih.govnih.gov The this compound scaffold has been specifically utilized in the creation of novel inhibitors for enzymes such as poly(ADP-ribose)polymerase-1 (PARP-1), which is a key target in cancer therapy. nih.gov

Exploration of Diverse Pharmacological Spaces

The chemical tractability of the this compound scaffold allows for the synthesis of a wide array of derivatives. This enables medicinal chemists to explore various "pharmacological spaces" by systematically altering the substituents on the core structure. For instance, modifications at the 2-position of the related 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold have led to the discovery of potent PARP-1 inhibitors. nih.gov This demonstrates the potential of the core structure to be adapted for different biological targets.

Lead Optimization Strategies

Once a lead compound with promising biological activity is identified, lead optimization strategies are employed to enhance its drug-like properties, such as potency and selectivity.

Improving Potency and Selectivity (In Vitro)

Structure-activity relationship (SAR) studies are crucial for improving the potency and selectivity of drug candidates. In the context of this compound derivatives, SAR studies have shown that specific substitutions can significantly enhance their inhibitory activity. For example, in the development of PARP-1 inhibitors based on a similar scaffold, the introduction of substituted benzylidene groups at the 2-position led to a substantial increase in potency. nih.gov Specifically, a 3',4'-dihydroxybenzylidene derivative showed a 30-fold improvement in potency compared to the initial lead compound. nih.gov Further modifications, such as the attachment of various heterocycles, resulted in compounds with IC50 values in the nanomolar range. nih.gov

Table 1: In Vitro Activity of 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as PARP-1 Inhibitors nih.gov

CompoundModificationIC50 (µM)
36 Core Scaffold16.2
58 3',4'-dihydroxybenzylidene at 2-position0.531
66 Heterocycle at 4'-hydroxyl of benzylidene0.079
67 Heterocycle at 4'-hydroxyl of benzylidene< 0.718
68 Heterocycle at 4'-hydroxyl of benzylidene< 0.718
70 Heterocycle at 4'-amino of benzylidene< 0.718
72 Heterocycle at 4'-amino of benzylidene< 0.718
73 Heterocycle at 4'-amino of benzylidene< 0.718

Structure-Guided Drug Design for this compound Derivatives

Structure-guided drug design utilizes the three-dimensional structural information of a biological target to design more effective inhibitors. X-ray crystallography of inhibitors bound to their target protein can provide critical insights for further development. nih.gov In the case of PARP-1 inhibitors derived from a related scaffold, crystal structures revealed key interactions between the inhibitors and the protein, guiding the design of more potent compounds. nih.gov This approach can be effectively applied to derivatives of this compound to rationally design molecules with improved binding affinity and selectivity for their intended targets.

Prodrug Strategies Based on this compound

A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. nih.govnih.gov Prodrug strategies are often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov The amino group of this compound is a key functional group that can be temporarily modified to create a prodrug. mdpi.com

Common prodrug approaches for amines involve the formation of amides, carbamates, or enamines. mdpi.com These modifications can increase the lipophilicity of the parent drug, potentially enhancing its ability to cross biological membranes. mdpi.com Once absorbed, these linkages can be cleaved by enzymes or through chemical hydrolysis to release the active amino-containing drug. nih.govmdpi.com For instance, enaminones, formed from the reaction of an amine with a 1,3-dicarbonyl compound, are more lipophilic and can hydrolyze to release the parent amine. mdpi.com While specific prodrugs of this compound are not extensively documented in the reviewed literature, the presence of the primary amino group makes it a prime candidate for such strategies to improve its therapeutic potential.

The Role of this compound in Medicinal Chemistry: An Analysis of Current Research

The compound this compound is a molecule of interest within the broader class of benzofuranones, which are recognized for their diverse biological activities and potential applications in drug discovery. This article explores the specific applications and potential of this compound in medicinal chemistry research, with a focused examination of its role in the design of cleavable linkers and its in vitro bioconversion mechanisms.

Synthetic Methodologies for 7 Amino 2,3 Dihydro 3 Benzofuranone and Its Derivatives

Established Synthetic Pathways for 7-Amino-2,3-dihydro-3-benzofuranone

The synthesis of this compound has traditionally relied on multi-step sequences that build the core structure through a series of well-understood chemical transformations.

Multi-Step Synthesis Approaches

A common and established route to this compound begins with a suitably substituted phenol (B47542). One such pathway starts from 2-bromo-3-methoxyphenol. This multi-step process typically involves the following key transformations:

Nitration: Introduction of a nitro group onto the aromatic ring is a critical step. This is often achieved using standard nitrating agents. The position of nitration is directed by the existing substituents on the phenol ring.

Cyclization: The formation of the dihydrofuranone ring is a crucial cyclization step.

Reduction: The final step is the reduction of the nitro group to the desired amino group, yielding this compound. This reduction is commonly carried out using methods like catalytic hydrogenation.

Convergent and Divergent Synthesis Strategies

While specific examples of complex convergent and divergent syntheses for the parent this compound are not extensively detailed in readily available literature, the principles can be applied to its derivatives.

Divergent Synthesis: A divergent strategy is more common for creating a library of related compounds. Starting from a common intermediate, such as 7-nitro-2,3-dihydro-3-benzofuranone, various modifications can be introduced. For instance, different reduction methods could be employed, or the nitro-intermediate could undergo other reactions before the final reduction to the amine. This allows for the creation of diverse derivatives from a single precursor.

Novel and Optimized Synthetic Routes for this compound

Recent research has focused on developing more efficient, sustainable, and scalable methods for the synthesis of this compound and related benzofuranone structures.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this could involve:

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste. For example, using catalytic transfer hydrogenation for the nitro reduction step is a greener alternative to using metal hydrides.

Catalytic Methods in Benzofuranone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the formation of the benzofuranone core is no exception. While specific catalytic methods for the direct synthesis of this compound are still an area of active research, related catalytic strategies for the benzofuranone scaffold are well-documented.

One notable example is the use of palladium catalysis for the intramolecular cyclization to form the dihydrofuranone ring. Such methods often exhibit high efficiency and selectivity under mild reaction conditions. The final reduction of the nitro group to an amine is also frequently achieved via palladium-catalyzed hydrogenation, a highly efficient and clean method.

Table 1: Comparison of Reduction Methods for Nitroarenes

Method Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂, Pd/C High yield, clean byproducts (H₂O) Requires specialized pressure equipment
Transfer Hydrogenation Hydrazine, Ammonium formate Milder conditions, no high-pressure H₂ Can have lower yields

Flow Chemistry Applications for this compound Production

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production, including improved safety, scalability, and reaction control. The multi-step synthesis of this compound is a candidate for adaptation to a flow process.

A conceptual flow synthesis could involve sequential reactors, each performing one step of the synthesis (e.g., nitration, cyclization, reduction). This would allow for the continuous production of the target molecule with minimal manual handling of intermediates. The enhanced heat and mass transfer in flow reactors can also lead to higher yields and shorter reaction times. While specific industrial-scale flow production of this compound is not widely published, the principles are actively being applied to the synthesis of similar pharmaceutical intermediates.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for developing a diverse range of derivatives for various research applications. A common approach to synthesizing the core structure involves the reduction of a corresponding nitro-substituted benzofuranone. For instance, the synthesis of aryl-5-amino-3-methyl-1-benzofuran-2-ylmethanone is achieved by the reduction of the precursor aryl-3-methyl-5-nitro-1-benzofuran-2-ylmethanone nih.gov. This method provides a viable pathway to obtaining the key amino-functionalized benzofuranone intermediate.

Strategies for Amino Group Modification

Once the 7-amino group is in place, it serves as a versatile handle for a variety of chemical modifications, including alkylation and acylation, to introduce diverse functional groups.

N-Alkylation: The direct N-alkylation of the amino group can be achieved using various alkylating agents. A common method involves the reaction of the amine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. While direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines, conditions can be optimized to favor mono-alkylation. Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which utilizes alcohols as alkylating agents in the presence of a suitable metal catalyst, such as ruthenium or iridium complexes. This method is highly atom-economical, with water being the only byproduct nih.gov.

N-Acylation: The amino group of this compound can be readily acylated using acylating agents like acid chlorides or acid anhydrides, typically in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. This reaction forms a stable amide bond and is a reliable method for introducing a wide array of substituents. For example, the reaction of an aminobenzofuran derivative with 5-chloronicotinoyl chloride leads to the formation of the corresponding N-acyl derivative nih.gov. Enzymatic methods for N-acylation are also gaining traction as they offer high selectivity and operate under mild, environmentally friendly conditions. For instance, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the acylation of various L-amino acids in aqueous media nih.gov.

ModificationReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K2CO3, Et3N)Mono- and di-alkylated amines
N-AlkylationAlcohol, Ru or Ir catalyst ("Borrowing Hydrogen")Mono-alkylated amines
N-AcylationAcid chloride/anhydride, Base (e.g., Pyridine)Amides
N-AcylationCarboxylic acid, Enzyme (e.g., Aminoacylase)Amides

Modifications on the Benzofuranone Core Structure

Beyond the amino group, the benzofuranone core itself can be modified to create a wider range of analogues. This often involves multi-step synthetic sequences where key fragments are introduced before the final cyclization to form the benzofuranone ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or vinyl substituents onto the aromatic ring of the benzofuranone. These reactions typically involve the coupling of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base nih.gov. This strategy allows for the synthesis of a diverse library of biaryl-containing benzofuranone derivatives.

Another approach involves the construction of the benzofuranone ring from suitably substituted precursors. For example, a [4+1] annulation reaction of ortho-substituted para-quinone methides with bromonitromethane (B42901) can lead to the formation of functionalized 2,3-dihydrobenzofurans and benzofuran-2(3H)-ones under mild, metal-free conditions baranlab.org.

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods to control the chirality at the C2 and C3 positions of the dihydrobenzofuranone ring is critical for investigating the biological activity of these compounds. Several strategies can be employed to achieve this.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. The inherent chirality of the starting material is carried through the synthetic sequence to the final product baranlab.org.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands have been used for the asymmetric synthesis of various α-amino acids nih.gov. This principle can be adapted for the synthesis of chiral this compound analogues.

Enzymatic Resolution: Racemic mixtures of the final compound or a key intermediate can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two. Lipases are commonly used for the kinetic resolution of racemic alcohols and esters via stereoselective acetylation or hydrolysis nih.govnih.gov. This method offers high enantioselectivity under mild reaction conditions. For instance, the enzymatic resolution of racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol was successfully achieved using enzyme-catalyzed regio- and enantioselective esterification nih.gov.

Diastereoselective Synthesis: If a chiral center is already present in the molecule, a new stereocenter can be introduced with a specific configuration relative to the existing one. This is known as diastereoselective synthesis. For example, new chiral (Z)-α,β-didehydroamino acid derivatives have been prepared stereoselectively and used in diastereoselective cyclopropanation reactions nih.gov.

StrategyDescriptionExample Application
Chiral Pool SynthesisUtilization of naturally occurring chiral molecules as starting materials.Synthesis of enantiopure heterocycles from amino acids baranlab.org.
Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct stereoselective bond formation.Asymmetric synthesis of amino acids using chiral Ni(II) complexes nih.gov.
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer in a racemic mixture.Kinetic resolution of racemic alcohols and esters using lipases nih.govnih.gov.
Diastereoselective SynthesisIntroduction of a new stereocenter with a specific orientation relative to an existing one.Diastereoselective cyclopropanation of chiral didehydroamino acid derivatives nih.gov.

Methodologies for Purification and Spectroscopic Elucidation of Synthetic Products

The purification of the synthesized this compound derivatives is essential to isolate the desired product from reaction byproducts and unreacted starting materials. A combination of chromatographic techniques is typically employed.

Purification Methods: Column chromatography using silica (B1680970) gel is a standard method for the initial purification of crude reaction mixtures. For more challenging separations, especially for polar and structurally similar compounds, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution and efficiency rsc.org.

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compounds.

Spectroscopic Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for determining the structure of organic molecules. 1H NMR provides information about the number and environment of protons, while 13C NMR reveals the carbon skeleton. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms in more complex structures rsc.orgmdpi.comipb.pt.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information nist.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule, such as carbonyl (C=O), amine (N-H), and aromatic rings, based on their characteristic absorption frequencies nih.gov.

TechniqueInformation Provided
Purification
Column ChromatographyInitial purification of crude reaction mixtures.
Preparative HPLCHigh-resolution purification of final products and challenging separations.
Spectroscopic Elucidation
1H NMRNumber, environment, and connectivity of protons.
13C NMRCarbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC)Detailed connectivity between atoms.
Mass Spectrometry (MS)Molecular weight and fragmentation patterns.
High-Resolution MS (HRMS)Exact molecular formula.
Infrared (IR) SpectroscopyPresence of specific functional groups.

Investigation of Biological Activities of 7 Amino 2,3 Dihydro 3 Benzofuranone and Its Analogues in Vitro Studies

Antineoplastic and Anticancer Activities (In Vitro)

The fight against cancer has led researchers to explore a multitude of chemical structures for their ability to inhibit cancer cell growth and induce cell death. Analogues of 7-Amino-2,3-dihydro-3-benzofuranone have been part of this exploratory effort, with studies focusing on their effects on cancer cell proliferation, apoptosis, cell cycle progression, and angiogenesis.

Inhibition of Cancer Cell Proliferation in Cell Lines

Various derivatives of the broader benzofuran (B130515) class have demonstrated significant cytotoxic effects against a range of cancer cell lines. For instance, a series of 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives were synthesized and evaluated for their inhibitory effects. While specific data for this compound is limited, related structures have shown promise. For example, a novel benzofuran lignan (B3055560) derivative, designated as Benfur, which shares the 2,3-dihydrobenzofuran (B1216630) core, exhibited an IC50 value of around 80 nM in Jurkat cells. nih.gov

Furthermore, studies on other benzofuran derivatives have highlighted the importance of specific substitutions on the benzofuran ring for anticancer activity. Halogen atoms, such as bromine and chlorine, have been shown to significantly increase cytotoxic activity. nih.gov For example, a brominated derivative of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone showed remarkable cytotoxicity against K562 and HL60 leukemia cells with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

Interactive Table: In Vitro Anticancer Activity of Benzofuran Analogues

Compound Cell Line IC50 (µM)
Brominated 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone K562 5
Brominated 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone HL60 0.1

Apoptosis Induction Mechanisms in Cancer Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several benzofuran analogues have been shown to induce apoptosis in cancer cells. For example, quinazolinedione derivatives, which can be considered related structures, were found to induce apoptosis in MCF-7 breast cancer cells primarily through the intrinsic pathway. nih.govnih.gov This was evidenced by the upregulation of caspase-9 and p53, and the downregulation of Bcl-2. nih.govnih.gov

Similarly, a study on novel oxindole (B195798)/benzofuran hybrids revealed that the most potent compounds induced apoptosis in MCF-7 cells. nih.gov This apoptotic induction was linked to the inhibition of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.gov The process of apoptosis is often confirmed by methods such as Annexin V/7-AAD staining and flow cytometry, which detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Certain benzofuran derivatives have been found to interfere with this process, leading to cell cycle arrest and preventing cancer cell proliferation.

A novel synthetic benzofuran lignan derivative known as Benfur was reported to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov This arrest was observed at concentrations as low as 100 nM and was found to be dependent on the p53 status of the cells. nih.gov Similarly, studies on 7-O-aminoalkyl-2,3-dehydrosilibinin derivatives, which contain a dihydrobenzofuran-like moiety, also demonstrated effective G2 phase arrest in human colon cancer HCT116 cells. nih.gov The cell cycle arrest induced by these compounds is a key mechanism contributing to their anticancer effects.

Anti-angiogenic Effects (In Vitro Models)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. In vitro assays, such as the tube formation assay and the chick chorioallantoic membrane (CAM) assay, are used to screen for compounds with anti-angiogenic potential.

Antimicrobial Activities (In Vitro)

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Heterocyclic compounds, including benzofuran derivatives, have been a source of investigation for their potential to combat bacterial and fungal infections.

Antibacterial Spectrum and Efficacy (In Vitro)

The in vitro antibacterial activity of this compound and its direct analogues is not extensively documented in publicly available research. However, studies on related structures provide some insights. A series of novel amino and acetamidoaurones, which are derivatives of benzofuranone, were synthesized and evaluated for their antimicrobial activities. mdpi.com

One study on 7-Amino-2-Styrylchromones, which are structurally different but contain a 7-amino group on a heterocyclic ring system, showed good activity against a multi-drug resistant strain of Klebsiella pneumoniae at a concentration of 12.5 µg/mL. researchgate.net Another derivative from the same study displayed a significant zone of inhibition against Staphylococcus aureus at the same concentration. researchgate.net These findings, while not directly on the target compound, suggest that the 7-amino substitution on a heterocyclic core could be a favorable feature for antibacterial activity.

Interactive Table: In Vitro Antimicrobial Activity of Related Amino-Heterocyclic Compounds

Compound Bacterial Strain Activity (Concentration)
7-Amino-2-Styrylchromone derivative Klebsiella pneumoniae (MDR) Good activity at 12.5 µg/mL

Antifungal Properties (In Vitro)

The benzofuran nucleus is a common feature in various natural and synthetic compounds exhibiting antimicrobial properties. In vitro studies on analogues of this compound have demonstrated a range of antifungal activities. For instance, a series of novel benzofuran derivatives were synthesized and evaluated for their efficacy against several fungal strains. While specific data on this compound is not available, research on related benzofuran compounds indicates that structural modifications can significantly influence their antifungal potency.

One study focused on derivatives of 2- and 3-benzofurancarboxylic acids and their activity against pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus. nih.gov The findings revealed that certain structural features are crucial for antifungal activity. For example, the conversion of a methyl carboxylate derivative to its dibromo derivative led to a drastic increase in antifungal potency. nih.gov This suggests that the introduction of halogen atoms could be a key strategy in enhancing the antifungal profile of benzofuran-based compounds. Although these are not direct analogues of this compound, the results underscore the potential of the broader benzofuran class as a source of new antifungal agents.

Another study reported that some 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derivatives exhibited mild antifungal activity. nih.gov These findings, while not directly on the target compound, contribute to the understanding of the structure-activity relationships of benzofuran derivatives in the context of antifungal drug discovery.

Table 1: In Vitro Antifungal Activity of Selected Benzofuran Analogues

Compound/AnalogueFungal StrainActivityReference
Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylateCryptococcus neoformans, Aspergillus fumigatusSignificant inhibition of fungal growth nih.gov
1-(1-Benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazidesNot specifiedMild antifungal activity nih.gov

Antiviral Effects (In Vitro)

The exploration of benzofuran derivatives for antiviral activity has yielded promising results for certain analogues. While in vitro antiviral data specifically for this compound remains to be elucidated, studies on related structures highlight the potential of this chemical class against various viruses.

Research into novel benzofuran derivatives has shown potential anti-HIV-1 activity. In one study, a series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and related heterocyclic systems were synthesized and evaluated. nih.gov Two compounds, in particular, demonstrated a significant reduction in the viral cytopathic effect, with one being confirmed to have moderate anti-HIV activity. nih.gov

Furthermore, other research has explored the anti-HIV potential of ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol. researchgate.net Although these compounds showed relatively high cytotoxicity and low anti-HIV-1 activity, the study contributes to the body of knowledge on the antiviral prospects of dihydrobenzofuran structures. researchgate.net

Table 2: In Vitro Anti-HIV-1 Activity of Selected Benzofuran Analogues

Compound/AnalogueViral StrainActivityReference
Compound 5c (a thiazolidin-4-one derivative)HIV-193.19% reduction in viral cytopathic effect nih.gov
Compound 9a (a 2-thioxo-2,3-dihydro-thiazole derivative)HIV-159.55% reduction in viral cytopathic effect (moderate activity) nih.gov
Ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranolHIV-1Low anti-HIV-1 activity researchgate.net

Anti-inflammatory and Immunomodulatory Activities (In Vitro)

Inhibition of Pro-inflammatory Mediators (In Vitro)

Analogues of this compound have demonstrated significant anti-inflammatory properties in vitro by inhibiting key pro-inflammatory mediators. A notable study on a series of 2,3-dihydrobenzofuran-2-one analogues revealed their potent ability to inhibit prostaglandin (B15479496) synthesis. nih.gov Prostaglandins are crucial lipid compounds involved in the inflammatory response.

The study identified that compounds with an alkyl or aryl group at the 6-position and a chlorine substituent at the 5-position were particularly powerful inhibitors of prostaglandin synthesis. nih.gov The most active compound, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, was found to be more potent than the well-known anti-inflammatory drug diclofenac (B195802) in inhibiting prostaglandin synthesis in vitro. nih.gov This highlights the potential of the 2,3-dihydrobenzofuranone scaffold as a template for developing novel anti-inflammatory agents.

Another research effort focused on novel benzofuran-piperazine hybrids and their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov One of the synthesized compounds showed an IC50 value of 5.28 μM for NO production inhibition, indicating its potential as an anti-inflammatory agent. nih.gov

Modulation of Immune Cell Function (In Vitro)

The immunomodulatory effects of this compound analogues have been investigated, particularly in the context of their interaction with immune cells. While direct studies on the modulation of immune cell function by this compound are not available, research on related compounds provides some clues.

For instance, the anti-inflammatory activity of the aforementioned benzofuran-piperazine hybrids was evaluated in LPS-stimulated RAW 264.7 cells, a common in vitro model for studying macrophage activation. nih.gov The ability of these compounds to suppress NO production in these cells suggests a direct modulatory effect on macrophage function, a key component of the innate immune system.

Enzyme Inhibition and Receptor Modulation (In Vitro)

Kinase Inhibition Studies

The benzofuran scaffold has emerged as a promising framework for the design of kinase inhibitors, which are crucial in regulating cell signaling pathways implicated in diseases like cancer. In vitro studies on benzofuran analogues have revealed their potential to inhibit specific kinases.

One study focused on the design and synthesis of novel oxindole/benzofuran hybrids as potential dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β), both of which are implicated in breast cancer. researchgate.net Several of the synthesized N1-unsubstituted oxindole derivatives demonstrated potent dual inhibitory activity against both CDK2 and GSK-3β, with IC50 values in the nanomolar range. researchgate.net

Table 3: In Vitro Kinase Inhibitory Activity of Selected Oxindole/Benzofuran Hybrids

CompoundTarget KinaseIC50 (nM)Reference
5dCDK237.77 researchgate.net
5dGSK-3β32.09 researchgate.net
5fCDK252.75 researchgate.net
5fGSK-3β40.13 researchgate.net

These findings suggest that the benzofuran moiety, when appropriately functionalized, can effectively target the ATP-binding site of these kinases. The study also highlighted that substitutions on the oxindole nucleus significantly impacted the cytotoxic activity of the hybrids. researchgate.net

Protease Inhibition Studies

However, research on related benzofuran structures suggests potential for this class of compounds. For instance, certain benzofuran derivatives have been investigated as inhibitors of proteases like the hepatitis C virus (HCV) NS3-NS4A protease and human chymase. These studies, while not directly on the 7-amino substituted dihydrobenzofuranone core, indicate that the broader benzofuran scaffold can be tailored to interact with the active sites of various proteases. The specific influence of the 7-amino group and the dihydro-3-benzofuranone structure on protease inhibition remains an area for future investigation.

Receptor Binding Affinity and Ligand-Receptor Interactions

The ability of a compound to bind to specific receptors is fundamental to its pharmacological action. While a comprehensive receptor binding profile for This compound is not documented, studies on analogous structures provide insights into the potential receptor interactions of this chemical class.

A notable study focused on a series of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.govnih.gov This research highlights the potential of the dihydrobenzofuran scaffold to interact with G protein-coupled receptors. The study involved competitive binding assays using membranes from cells expressing human CB2 receptors. nih.gov The affinity of these compounds was determined by their ability to displace a radiolabeled ligand. While these derivatives are structurally distinct from this compound, the findings suggest that the dihydrobenzofuran core can serve as a valuable framework for developing receptor-selective ligands. The substitution pattern on the benzofuran ring was found to be critical for both affinity and selectivity.

Compound AnalogueReceptor TargetBinding Affinity (Ki, nM)Reference
2,3-dihydro-1-benzofuran derivativeCannabinoid Receptor 2 (CB2)Potent Agonist nih.govnih.gov

This table presents data for analogues of this compound, as direct data for the specified compound is not available.

Other Emerging Biological Activities (In Vitro)

Beyond protease inhibition and receptor binding, the benzofuran nucleus is associated with a range of other biological effects. The following sections explore the in vitro antioxidant and neuroprotective properties of compounds related to this compound.

Antioxidant Properties (In Vitro Assays)

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of various benzofuran derivatives has been evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Studies on 3,3-disubstituted-3H-benzofuran-2-one derivatives have demonstrated their capacity to act as antioxidants. mdpi.comresearchgate.netnih.gov The antioxidant activity of these compounds is often attributed to the presence and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to scavenge free radicals. For example, a series of these compounds were evaluated for their ability to scavenge DPPH radicals, a common measure of antioxidant capacity. mdpi.comresearchgate.netnih.gov

Similarly, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and assessed for their antioxidant properties. nih.gov One particular compound from this series demonstrated moderate radical scavenging activity in the DPPH assay. nih.gov

Compound AnalogueIn Vitro AssayAntioxidant ActivityReference
3,3-disubstituted-3H-benzofuran-2-one derivativesDPPH Radical ScavengingActive mdpi.comresearchgate.netnih.gov
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativeDPPH Radical ScavengingModerate nih.gov

This table presents data for analogues of this compound, as direct data for the specified compound is not available.

Neuroprotective Effects (In Vitro Models)

Neurodegenerative diseases are often characterized by neuronal cell death and dysfunction. Compounds that can protect neurons from various insults are of significant therapeutic interest. Several studies have highlighted the neuroprotective potential of benzofuran derivatives in in vitro models.

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their ability to protect primary cortical neurons from NMDA-induced excitotoxicity, an in vitro model of neuronal cell death. nih.gov Several compounds in this series showed significant neuroprotective effects. For instance, one derivative exhibited neuroprotection comparable to the well-known NMDA antagonist, memantine. nih.gov

Furthermore, the antioxidant properties of these benzofuran derivatives are often linked to their neuroprotective mechanisms. By scavenging reactive oxygen species, these compounds can mitigate oxidative stress-induced neuronal damage. The neuroprotective effects of antioxidants have been well-documented to occur through various mechanisms, including the prevention of free radical formation or interference with already formed free radicals. nih.gov

Compound AnalogueIn Vitro ModelNeuroprotective EffectReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivativeNMDA-induced excitotoxicity in primary cortical neuronsSignificant neuroprotection nih.gov

This table presents data for analogues of this compound, as direct data for the specified compound is not available.

Mechanistic Elucidation of 7 Amino 2,3 Dihydro 3 Benzofuranone Biological Actions

Molecular Target Identification and Validation

The initial and most critical step in understanding the biological activity of 7-Amino-2,3-dihydro-3-benzofuranone is the identification of its molecular targets within a biological system. This process involves isolating and identifying the specific proteins or other macromolecules with which the compound directly interacts to elicit a biological response.

Affinity Chromatography and Pull-Down Assays

Affinity chromatography is a powerful technique to isolate potential binding partners of a small molecule like this compound from a complex mixture such as a cell lysate. The process would involve chemically modifying the compound to attach a linker molecule, which is then immobilized on a solid support, such as agarose (B213101) or magnetic beads. This "baited" support is then incubated with the cell lysate. Proteins that bind to this compound will be captured on the support, while non-binding proteins are washed away. The captured proteins are then eluted and identified, typically using mass spectrometry.

A hypothetical pull-down assay could yield a list of potential interacting proteins. For instance, based on the activities of other aminobenzofuran derivatives, one might hypothesize interactions with enzymes such as kinases or cholinesterases.

Hypothetical Data from an Affinity Chromatography Experiment:

Protein ID (Hypothetical)Protein NameFunctionElution Fraction
P00533Epidermal Growth Factor Receptor (EGFR)Tyrosine Kinase1
P22303Acetylcholinesterase (AChE)Hydrolase2
Q9Y243Casein Kinase 1 Delta (CK1δ)Serine/Threonine Kinase1

Proteomics-Based Approaches for Target Discovery

Modern proteomics offers a more unbiased approach to identifying molecular targets. Techniques such as chemical proteomics involve treating live cells or cell lysates with a modified version of this compound that incorporates a photoreactive group and a tag (e.g., a biotin (B1667282) tag). Upon photoactivation, the compound covalently cross-links to its binding partners. The tagged proteins can then be enriched and identified by mass spectrometry. This method has the advantage of capturing interactions within a more native cellular environment.

Biochemical Pathway Analysis

Once potential molecular targets are identified, the next step is to understand how the interaction between this compound and its target(s) affects broader biochemical pathways and cellular functions.

Downstream Signaling Pathway Modulation

If this compound is found to interact with a key signaling protein, such as a kinase, researchers would then investigate the downstream effects of this interaction. This is often done using techniques like Western blotting to measure changes in the phosphorylation state of downstream substrates. For example, if the compound inhibits a specific kinase, the phosphorylation of that kinase's substrates would be expected to decrease.

Transcriptomic and Metabolomic Profiling (In Vitro)

To gain a global view of the cellular response to this compound, transcriptomic and metabolomic studies would be conducted.

Transcriptomics , typically using RNA-sequencing, measures the changes in gene expression across the entire genome in response to the compound. This can reveal which cellular pathways are activated or inhibited.

Metabolomics analyzes the global changes in the levels of small-molecule metabolites within a cell or biological system after treatment with the compound. This can provide insights into how cellular metabolism is altered.

For instance, if transcriptomic analysis reveals the upregulation of genes involved in apoptosis and metabolomic analysis shows a corresponding change in energy metabolism, it would suggest a potential pro-apoptotic effect of the compound.

Hypothetical Integrated Pathway Analysis Data:

Affected PathwayKey Differentially Expressed Genes (Hypothetical)Key Altered Metabolites (Hypothetical)Inferred Cellular Effect
MAPK SignalingFOS (up), JUN (up), EGR1 (up)Increased Phospho-ERKModulation of cell proliferation/stress response
ApoptosisBAX (up), BCL2 (down), CASP3 (up)Increased Cytochrome C releaseInduction of programmed cell death

Protein-Ligand Interaction Analysis

To validate the direct binding of this compound to its identified target and to characterize the nature of this interaction, several biophysical and computational techniques would be employed.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between the compound and its target protein. It can provide precise measurements of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Surface Plasmon Resonance (SPR): SPR is another highly sensitive method for studying binding kinetics. It measures the change in the refractive index at the surface of a sensor chip when the target protein, immobilized on the chip, binds to the compound flowing over the surface. This provides real-time data on the association and dissociation rates of the binding event.

Computational Docking and Molecular Dynamics: In silico methods are used to predict and visualize the binding mode of this compound within the binding site of its target protein. Computational docking can suggest the most likely binding pose, while molecular dynamics simulations can provide insights into the stability of the protein-ligand complex over time. For some benzofuran (B130515) derivatives, interactions with tubulin have been modeled, showing hydrogen bonding with specific amino acid residues.

Hypothetical Binding Affinity Data:

Target Protein (Hypothetical)TechniqueBinding Affinity (Kd)Stoichiometry (n)
AcetylcholinesteraseIsothermal Titration Calorimetry5.2 µM1.1
Epidermal Growth Factor ReceptorSurface Plasmon Resonance15.8 µMN/A

Through the systematic application of these methodologies, a comprehensive understanding of the biological actions of this compound, from its direct molecular targets to its effects on complex cellular pathways, could be achieved.

Kinetic Studies of Enzyme Inhibition

Kinetic studies are fundamental to understanding how a compound affects enzyme activity, providing insights into the mechanism of inhibition. For benzofuranone derivatives, these studies have often revealed competitive inhibition, where the compound competes with the substrate for binding to the enzyme's active site.

Research on a series of 2-azolylmethylene-3-(2H)-benzofuranone derivatives as inhibitors of monoamine oxidases (MAO-A and MAO-B) has provided specific kinetic data. researchgate.net These enzymes are significant targets in the treatment of neurological disorders. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. For the most potent derivatives, subsequent kinetic analyses were performed to determine the inhibition constant (Kᵢ), a more precise measure of an inhibitor's potency. researchgate.net

Lineweaver-Burk plots, a graphical representation of enzyme kinetics, were instrumental in elucidating the mechanism of inhibition. For the most potent inhibitors of MAO-A and MAO-B, the plots indicated a competitive inhibition mechanism, where the inhibitor binds reversibly to the enzyme's active site. researchgate.net

Enzyme Inhibition Kinetic Data for Benzofuranone Derivatives

Compound ClassTarget EnzymeInhibition TypeIC₅₀ (µM)Kᵢ (nM)Reference
2-Azolylmethylene-3-(2H)-benzofuranone derivativesMAO-ACompetitiveData not specified for all10 researchgate.net
2-Azolylmethylene-3-(2H)-benzofuranone derivativesMAO-BCompetitiveData not specified for all6.1 researchgate.net
3-Arylbenzofuranone derivativesAcetylcholinesterase (AChE)Reversible0.089 ± 0.01Not Reported nih.govnih.govnih.gov

Similarly, a study on 3-arylbenzofuranone derivatives as potential agents for Alzheimer's disease investigated their inhibitory effects on cholinesterases, such as acetylcholinesterase (AChE). nih.govnih.govnih.gov The most active compound in this series demonstrated potent inhibition of AChE with an IC₅₀ value comparable to the well-known drug donepezil. nih.govnih.gov Kinetic analysis confirmed a reversible mode of inhibition for these derivatives. nih.govnih.gov

Binding Thermodynamics and Enthalpy

The thermodynamic parameters of ligand-protein binding, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a deeper understanding of the forces driving the interaction. Techniques like Isothermal Titration Calorimetry (ITC) are the gold standard for directly measuring these parameters.

For instance, research on the interaction of 4-nitrophenyl-functionalized benzofuran derivatives with bovine serum albumin (BSA) has provided data on their binding affinity, expressed as the dissociation constant (Kᴅ). nih.govmdpi.com A lower Kᴅ value indicates a higher binding affinity. This study also investigated the effect of binding on the thermal stability of the protein, measured as a change in the melting temperature (ΔTₘ). nih.gov An increase in Tₘ suggests that the binding of the ligand stabilizes the protein structure.

Binding Affinity and Thermal Stability Data for a Benzofuran Derivative

CompoundProteinBinding Affinity (Kᴅ) (nM)Change in Thermal Stability (ΔTₘ) (°C)Reference
4-Nitrophenyl-functionalized benzofuran (BF1)Bovine Serum Albumin (BSA)28.4 ± 10.1> 3 nih.govmdpi.com

The lack of comprehensive thermodynamic data for the interaction of this compound with its biological targets highlights an area for future research. Such studies would be invaluable in elucidating the precise nature of the binding forces and in guiding the rational design of more potent and selective enzyme inhibitors based on the benzofuranone scaffold.

Structure Activity Relationship Sar Studies of 7 Amino 2,3 Dihydro 3 Benzofuranone Derivatives

Impact of Substitutions on the Amino Group

The amino group at the 7-position of the 2,3-dihydro-3-benzofuranone scaffold is a critical site for chemical modification, significantly influencing the molecule's interaction with biological targets. Both the electronic and steric properties of substituents on this amino group can profoundly alter the compound's biological activity.

The electronic nature of substituents on the amino group can modulate the electron density of the entire molecule, affecting its ability to form crucial interactions such as hydrogen bonds with target proteins. For instance, the introduction of electron-withdrawing groups can enhance the hydrogen-bonding donor capacity of the amino group, potentially leading to stronger binding with biological receptors. Conversely, electron-donating groups may increase the basicity of the amino group, which could be favorable for interactions with acidic residues in a protein's active site.

Table 1: Impact of Amino Group Substitution on Biological Activity

Substituent (R) Electronic Effect Observed Biological Activity Trend
-HNeutralBaseline activity
-COCH3 (Acetyl)Electron-withdrawingPotential for enhanced hydrogen bonding
-CH3 (Methyl)Electron-donatingIncreased basicity
-C(O)NH2 (Carboxamido)Electron-withdrawingMay increase binding interactions

Note: This table is a generalized representation based on common substituent effects and requires specific experimental data for validation.

The size and spatial arrangement of substituents on the amino group play a pivotal role in determining the compound's fit within the binding pocket of a biological target. Bulky substituents can introduce steric hindrance, potentially preventing the molecule from adopting the optimal conformation for binding. However, in some cases, larger groups can establish additional van der Waals interactions, leading to increased affinity.

The optimal size of the substituent often represents a balance between achieving beneficial interactions and avoiding steric clashes. The flexibility of the substituent also matters; a rigid group may lock the molecule in a favorable or unfavorable conformation, whereas a flexible chain might allow for induced-fit binding.

Modifications of the Benzofuranone Ring System

Alterations to the benzofuranone ring itself, including substitutions on the aromatic portion and changes to the heterocyclic ring, are key strategies in SAR studies to fine-tune the biological and physicochemical properties of the derivatives.

Introducing substituents onto the benzene (B151609) portion of the benzofuranone core can significantly impact properties like lipophilicity, electronic distribution, and metabolism, which in turn affect biological activity.

Halogen atoms, such as chlorine, bromine, and fluorine, are common additions to the aromatic ring. Their hydrophobic and electron-donating characteristics can enhance cytotoxic properties. nih.gov The position of the halogen is often critical, with para-substitutions frequently showing maximal activity. nih.gov Halogens can also form "halogen bonds," an attractive interaction with nucleophilic sites in a target molecule, thereby improving binding affinity. nih.gov

Other groups, such as phenolic hydroxyl groups, have been found to be crucial for modulating anticancer activity. nih.gov The hydrogen-donating ability of a hydroxyl group can promote favorable interactions with the target. nih.gov

Table 2: Influence of Aromatic Ring Substituents on Biological Activity

Substituent Position Observed Biological Activity Trend
Halogen (Cl, Br, F)ParaGenerally increased activity
Nitro (NO2)-Significantly boosted activity in some cases nih.gov
Hydroxyl (OH)-Crucial for modulating activity nih.gov
Methoxy (OCH3)-Can influence lipophilicity and binding

Modifying the size of the furanone ring or replacing the oxygen heteroatom with other atoms like sulfur (to form a benzothiophenone) or nitrogen can dramatically alter the compound's three-dimensional shape, electronic properties, and metabolic stability. These changes can lead to altered binding modes and affinities for biological targets.

The inclusion of hydrophilic heteroatom-containing groups, such as piperidine, on the benzofuran (B130515) ring has been shown to improve the physicochemical properties of the compounds. nih.gov

Stereochemical Aspects of 7-Amino-2,3-dihydro-3-benzofuranone SAR

Chirality is a fundamental aspect of drug action, as biological systems are inherently chiral. nih.gov For this compound, the carbon at the 3-position is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). These enantiomers can exhibit significantly different biological activities, potencies, and pharmacokinetic profiles. nih.gov

The distinct three-dimensional arrangement of atoms in each enantiomer can lead to differential interactions with the chiral binding sites of proteins. One enantiomer may fit perfectly into a receptor's binding pocket, leading to a potent biological response, while the other may bind weakly or not at all. In some instances, one enantiomer may even produce an undesired or toxic effect.

Studies on other chiral compounds have demonstrated that stereochemistry can be a key driver for potency and can affect transport across biological membranes. nih.gov For example, research on 3-Br-acivicin isomers revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.govnih.gov This highlights the critical importance of investigating the biological activity of individual enantiomers of this compound derivatives to identify the more active and potentially safer stereoisomer for therapeutic development. Molecular modeling can further elucidate the structural and stereochemical requirements for efficient interaction with biological targets. nih.govnih.gov

Enantiomeric Purity and Diastereomeric Control

The synthesis of this compound derivatives often results in chiral centers, leading to the formation of enantiomers and diastereomers. The control of stereochemistry during synthesis is paramount, as different stereoisomers can exhibit markedly different pharmacological profiles. researchgate.net

Research on related 2,3-dihydrobenzofuran (B1216630) structures has demonstrated the importance of enantiomeric purity. For instance, in a series of N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives, the introduction of methyl groups at the C-2 position of the dihydrobenzofuran ring led to an increase in 5-HT3 receptor antagonistic activity. nih.gov Specifically, the (2S)-methyl derivatives showed higher potency compared to their (2R)-methyl counterparts, highlighting the stereoselective nature of the biological target's interaction with these ligands. nih.gov This underscores the necessity of developing synthetic routes that afford high enantiomeric excess to isolate the more active enantiomer.

Table 1: Hypothetical Biological Activity of this compound Stereoisomers

Compound IDStereochemistryBiological Activity (IC₅₀, nM)
1a (3R)150
1b (3S)25
2a (2R, 3S)75
2b (2S, 3R)15
2c (2R, 3R)200
2d (2S, 3S)180

This table presents hypothetical data for illustrative purposes, based on the general principles of stereoselectivity observed in related compounds.

Stereospecificity of Biological Interactions

The three-dimensional structure of a drug molecule is a key determinant of its interaction with biological macromolecules such as receptors and enzymes. researchgate.net For chiral molecules like this compound derivatives, the different spatial arrangement of atoms in enantiomers and diastereomers leads to stereospecific interactions with their biological targets.

One enantiomer may bind with high affinity and elicit the desired pharmacological response, while the other (the distomer) may be less active, inactive, or even cause undesirable side effects. This stereospecificity arises from the chiral nature of the binding sites on biological targets, which are composed of chiral amino acid residues.

In the context of this compound derivatives, the orientation of the amino group at the C-3 position is critical. It is plausible that this group is involved in key hydrogen bonding or ionic interactions within the binding pocket of a target protein. The stereochemistry at C-3 would dictate the precise positioning of this amino group and, consequently, the strength and nature of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds, understanding the mechanism of action, and guiding lead optimization. researchgate.net

Development of Predictive QSAR Models

The development of a predictive QSAR model for this compound derivatives would involve several key steps. u-strasbg.fr First, a dataset of compounds with known biological activities would be required. The three-dimensional structures of these molecules would then be generated and optimized to calculate a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are then employed to build a mathematical model that correlates the molecular descriptors with the observed biological activity. kfupm.edu.saresearchgate.net The predictive power of the resulting QSAR model must be rigorously validated using both internal and external validation techniques to ensure its reliability. nih.gov

While specific QSAR models for this compound are not described in the available literature, studies on other benzofuran derivatives have successfully employed QSAR to elucidate the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov These studies demonstrate the feasibility and utility of applying QSAR to this class of compounds.

Table 2: Key Descriptor Classes for QSAR Model Development

Descriptor ClassExamplesPotential Influence on Activity
Electronic Dipole moment, Partial chargesGoverns electrostatic interactions and hydrogen bonding capacity.
Steric Molecular volume, Surface areaInfluences the fit of the molecule within the binding site.
Hydrophobic LogP, Polar surface areaAffects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indicesDescribes the branching and shape of the molecule.

Application of QSAR in Lead Optimization

Once a validated QSAR model is established, it can be a powerful tool for the lead optimization of this compound derivatives. nih.govresearchgate.net The model can be used to predict the biological activity of virtual compounds before they are synthesized, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug development.

The interpretation of the QSAR model can provide valuable insights into the SAR of the compound series. By analyzing the contribution of different molecular descriptors to the biological activity, medicinal chemists can understand which structural features are important for potency and selectivity. For example, the model might indicate that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position would enhance the activity.

This information can then be used to guide the rational design of new analogs with improved pharmacological properties. For instance, if the QSAR model for this compound derivatives indicated that a smaller substituent at a certain position is favorable, chemists could synthesize a series of compounds with decreasing substituent size to test this hypothesis and potentially identify a more potent analog. The iterative cycle of QSAR model prediction, chemical synthesis, and biological testing is a cornerstone of modern lead optimization strategies. mdpi.com

Computational and Theoretical Approaches in 7 Amino 2,3 Dihydro 3 Benzofuranone Research

Molecular Docking Studies: Awaiting Exploration

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Ligand-Protein Interaction Prediction

Currently, there are no specific published studies detailing the ligand-protein interactions of 7-Amino-2,3-dihydro-3-benzofuranone. Such studies would be invaluable in identifying potential biological targets for this compound. For analogous structures, research has shown that the amino and keto functionalities can participate in crucial hydrogen bonding and electrostatic interactions within protein binding pockets. For example, studies on other amino-substituted heterocyclic compounds often highlight the role of the amino group as a key hydrogen bond donor.

Virtual Screening for Novel Ligands

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. While this technique is a staple in drug discovery, there is no evidence in the current body of scientific literature to suggest that this compound has been used as a scaffold or a query molecule in virtual screening campaigns to discover novel ligands.

Molecular Dynamics Simulations: An Uncharted Territory

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. These simulations are critical for understanding the stability of protein-ligand complexes and the intrinsic flexibility of a molecule.

Conformational Analysis of this compound

A thorough conformational analysis of this compound has not been reported. Such an analysis would reveal the molecule's preferred three-dimensional shapes, the rotational barriers of its flexible bonds, and the relative energies of its different conformers. This information is fundamental for understanding its interaction with biological macromolecules.

Protein-Ligand Complex Stability and Dynamics

In the absence of identified protein targets and corresponding docking studies, no MD simulations on protein-ligand complexes of this compound have been performed. These simulations would be the logical next step after a successful docking study to validate the stability of the predicted binding pose and to explore the dynamic nature of the interactions.

Quantum Chemical Calculations: Potential for Insight

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules.

While no specific quantum chemical studies on this compound are available, research on similar molecules provides a framework for what could be investigated. For instance, DFT studies on related benzofuran (B130515) derivatives have been used to calculate optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity and spectroscopic behavior. A theoretical study on a substituted benzopyran derivative, for example, utilized DFT to analyze its molecular structure and nonlinear optical properties. researchgate.net Such calculations for this compound would provide valuable data on its electronic distribution, reactivity profile, and potential for applications in materials science.

Electronic Structure Properties of this compound

The electronic structure of a molecule is fundamental to its chemical behavior. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are employed to calculate various electronic properties of this compound. These calculations can elucidate the distribution of electrons within the molecule, identify the most reactive sites, and predict its spectroscopic characteristics.

Key electronic structure properties that are often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the analysis of molecular electrostatic potential (MEP) maps can reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other chemical species.

PropertyTheoretical DescriptionSignificance in this compound
HOMO Energy The energy of the highest occupied molecular orbital, indicating the ability to donate electrons.The amino group is expected to significantly contribute to the HOMO, making its vicinity a likely site for electrophilic attack.
LUMO Energy The energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.The carbonyl group and the aromatic ring are likely to be the primary contributors to the LUMO, suggesting these are potential sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, related to chemical reactivity and stability.A calculated gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo chemical reactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface, showing charge distribution.The MEP would visually identify the electron-rich amino group and the electron-poor region around the carbonyl oxygen, guiding predictions of intermolecular interactions.

Reaction Mechanism Prediction for Synthesis

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the most probable reaction pathways, transition states, and intermediates involved in the synthesis of this compound. This understanding is crucial for optimizing reaction conditions, improving yields, and minimizing the formation of byproducts.

The synthesis of this compound can potentially involve several steps, such as the formation of the dihydrobenzofuran ring system and the introduction of the amino group. Theoretical studies can model these transformations, providing activation energies for different proposed mechanisms. For example, if a key step is a cyclization reaction, computational analysis can determine whether the reaction proceeds through a concerted or a stepwise mechanism. While specific published computational studies on the synthesis of this exact molecule are scarce, the methodologies are well-established for related heterocyclic systems.

Pharmacophore Modeling and Ligand-Based Drug Design

In the realm of medicinal chemistry, this compound can serve as a scaffold for the design of new therapeutic agents. Pharmacophore modeling and ligand-based drug design are computational strategies that leverage the structural information of known active molecules to identify new drug candidates.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound, the key pharmacophoric features can be readily identified from its structure:

Hydrogen Bond Donor: The primary amino group at the 7-position.

Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group and potentially the oxygen atom within the dihydrofuran ring.

Aromatic Ring: The benzene (B151609) ring of the benzofuranone system.

Hydrophobic Regions: The hydrocarbon portions of the molecule.

The spatial arrangement of these features is critical. Computational tools can be used to generate a three-dimensional pharmacophore model based on the structure of this compound or a set of its biologically active derivatives.

Pharmacophoric FeatureLocation on this compoundPotential Role in Biological Interactions
Hydrogen Bond DonorAmino (-NH2) group at position 7Forming hydrogen bonds with acceptor groups on a biological target.
Hydrogen Bond AcceptorCarbonyl (C=O) oxygen at position 3Forming hydrogen bonds with donor groups on a biological target.
Aromatic RingThe benzene portion of the scaffoldEngaging in π-π stacking or hydrophobic interactions with the target.

Development of Ligand-Based Screening Models

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, aims to identify novel molecules that possess the same essential pharmacophoric features and are therefore likely to exhibit similar biological activity.

Ligand-based screening models can also be developed using quantitative structure-activity relationship (QSAR) studies. In a QSAR study, a statistical model is built to correlate the chemical structures of a series of compounds with their experimentally determined biological activities. While specific QSAR studies on this compound derivatives are not widely available, the general approach would involve synthesizing and testing a library of related compounds and then using computational methods to derive a predictive model. This model could then be used to estimate the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and further testing.

Future Directions and Emerging Research Avenues for 7 Amino 2,3 Dihydro 3 Benzofuranone

Integration of Artificial Intelligence and Machine Learning in 7-Amino-2,3-dihydro-3-benzofuranone Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel this compound derivatives. These computational tools can process vast datasets to identify promising drug candidates with greater speed and accuracy than traditional methods.

Machine learning models, such as naive Bayesian and recursive partitioning, can be trained on existing libraries of compounds with known activities against specific biological targets. nih.gov For instance, a model could be developed using data from known benzofuranone derivatives that have been tested for activity against targets like cholinesterase or specific cancer cell lines. nih.govnih.gov By using molecular fingerprints and other descriptors, these models can perform virtual screening on large in-house or commercial compound libraries to predict the biological activity of new, untested this compound analogues. nih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. For example, a virtual screen could identify a subset of compounds with a high probability of being active, which would then be prioritized for enzyme-based inhibitory assays. nih.gov

Furthermore, AI can assist in de novo drug design, generating entirely new molecular structures based on the desired pharmacological profile. By learning the structure-activity relationships (SAR) from known active compounds, AI algorithms can propose novel this compound derivatives optimized for potency, selectivity, and favorable pharmacokinetic properties.

High-Throughput Screening Approaches for this compound Libraries

High-throughput screening (HTS) remains a cornerstone of drug discovery, enabling the rapid testing of large numbers of compounds. Future efforts will focus on applying advanced HTS technologies to screen extensive libraries of this compound derivatives.

The development of ultra-high-throughput screening platforms, such as fiber-optic array scanning technology (FAST), allows for the screening of bead-based libraries at unprecedented speeds, potentially reaching millions of compounds per minute. nih.gov A combinatorial library of this compound analogues could be synthesized on beads and screened against various biological targets, such as proteins implicated in neurodegenerative diseases or cancer. nih.govnih.govnih.gov

The design of these screening libraries is critical. They can be curated to include diverse chemical structures, fragments, and compounds with known pharmacophores to maximize the chances of finding a hit. upenn.edu For example, a dedicated library could be constructed based on the this compound scaffold, incorporating variations in substituents to explore a wide chemical space.

Table 1: Examples of Compound Libraries for High-Throughput Screening This table is interactive. You can sort and filter the data.

Library Type Description Potential Application for this compound Reference
Known Bioactives A collection of small molecules with known pharmacological activity, including FDA-approved drugs. To identify new uses for existing drug scaffolds or to understand the polypharmacology of benzofuranone derivatives. upenn.edu
Fragment Libraries Composed of low molecular weight compounds (fragments) that can be used in fragment-based screening, often aided by X-ray crystallography. To identify small fragments that bind to a biological target, which can then be grown or linked to build more potent this compound derivatives. upenn.edu
Diversity-Oriented Libraries Collections designed to cover a broad range of chemical space, with significant structural variety. To discover entirely new biological activities for the this compound scaffold against a wide array of targets. upenn.edu
RNA-Focused Libraries A collection of small molecules with chemotypes known to interact with RNA secondary structures. To explore the potential of this compound derivatives to target disease-related RNAs. upenn.edu

| Custom Libraries | Libraries specifically created to support a particular project, focusing on drugs against targets of interest. | To conduct focused screens of this compound analogues against a specific family of proteins, such as kinases or proteases. | upenn.edu |

Exploration of Novel Biological Targets for this compound Derivatives

While benzofuranone derivatives have shown promise against certain targets, a significant future direction is the systematic exploration of novel biological targets. The versatility of the this compound scaffold suggests it may interact with a wide range of proteins and enzymes involved in various disease pathways.

Research has already demonstrated that benzofuranone derivatives can act as multi-target agents for Alzheimer's disease by inhibiting both cholinesterases and monoamine oxidases. nih.gov Other studies have highlighted their potential as anticancer agents. nih.gov Future research will expand this scope, investigating targets in areas such as inflammation, metabolic disorders, and infectious diseases. For instance, based on the activity of structurally related compounds, human carbonic anhydrases (hCAs) could be a potential target class for these derivatives. nih.gov The exploration of these targets will be driven by a deeper understanding of the structure-activity relationships that govern binding affinity and selectivity.

Table 2: Investigated and Potential Biological Targets for Benzofuranone Derivatives This table is interactive. You can sort and filter the data.

Target Class Specific Target(s) Disease Area Key Findings Reference
Cholinesterases Acetylcholinesterase (AChE) Alzheimer's Disease 3-Arylbenzofuranone derivatives showed selective AChE inhibitory activity, with some compounds having IC50 values comparable to the drug donepezil. nih.gov
Monoamine Oxidases Monoamine Oxidase B (MAO-B) Alzheimer's Disease, Parkinson's Disease Benzofuranone derivatives were evaluated for MAO inhibitory activity as part of a multi-target approach. nih.gov
Cancer-Related Proteins Polo-like kinase 1 (PLK1) Cancer Halogenated benzofuran (B130515) derivatives have shown cytotoxic activity against various cancer cell lines, including leukemia and lung cancer. nih.gov
Carbonic Anhydrases Human Carbonic Anhydrase II (hCA II) Various (e.g., Glaucoma, Epilepsy) Structurally similar dihydroquinolinone-peptide conjugates showed inhibitory activity against hCA II, suggesting a potential target class. nih.gov

| Other | HIV, Bacteria, Insulin (B600854) Amyloid | Infectious Disease, Diabetes | The benzofuranone core is associated with a wide range of biological activities including anti-HIV and antibacterial properties, and inhibition of insulin amyloid fibrosis. | nih.gov |

Advanced Synthetic Methodologies for Complex this compound Analogues

The synthesis of novel and structurally complex analogues is essential for exploring the full therapeutic potential of the this compound scaffold. Future research will rely on advanced synthetic methodologies to create diverse libraries of compounds with precise control over their chemical architecture.

Key areas of focus will include the development of stereoselective synthesis methods to control the absolute and relative stereochemistry of the products, which is often crucial for biological activity. The use of novel organometallic reagents and catalysts will enable more efficient and selective chemical transformations. Synthetic strategies will also focus on creating "hybrid" molecules, where the this compound core is combined with other pharmacologically active heterocycles like triazoles or piperazines to produce synergistic effects. nih.gov Methodologies such as esterification followed by intramolecular alkylation have already been used to create aryl-substituted benzofuranones. nih.gov The continuous development of such synthetic tools will be paramount to generating next-generation drug candidates.

Table 3: Synthetic Strategies for Benzofuranone Analogues This table is interactive. You can sort and filter the data.

Synthetic Strategy Description Purpose Reference
Intramolecular Alkylation Involves the formation of the furanone ring from a precursor, such as reacting a substituted mandelic acid with a substituted phenol (B47542). A foundational method to construct the core benzofuranone structure. nih.gov
Halogenation The introduction of halogen atoms (e.g., bromine, chlorine) onto the benzofuran ring. To enhance binding affinity and biological activity through the formation of halogen bonds. nih.gov
Hybrid Molecule Synthesis The chemical combination of the benzofuran scaffold with other heterocyclic moieties like chalcone, triazole, or imidazole. To leverage the synergistic cytotoxic or pharmacological effects of multiple pharmacophores. nih.gov

| Stereoselective Synthesis | Methods that control the three-dimensional arrangement of atoms, producing specific stereoisomers. | To synthesize enantiomerically pure compounds, which is often critical for specific biological interactions and reducing off-target effects. | |

Multidisciplinary Research Collaborations in this compound Science

The complexity of modern drug discovery necessitates a multidisciplinary approach. The advancement of this compound research will increasingly depend on collaborations between experts from various scientific fields.

A successful project would involve a team of:

Medicinal and Synthetic Chemists: To design and synthesize novel analogues and libraries. nih.gov

Computational Chemists and Data Scientists: To perform virtual screening, build predictive AI/ML models, and analyze SAR data. nih.gov

Biologists and Pharmacologists: To develop and perform biological assays, conduct HTS campaigns, and evaluate the efficacy of compounds in cellular and animal models. nih.govnih.gov

Structural Biologists: To determine the three-dimensional structures of compound-target complexes, providing critical insights for rational drug design.

By fostering these collaborative efforts, research teams can more effectively navigate the path from initial hit discovery to the development of clinically viable drug candidates. This integrated approach ensures that challenges are addressed from multiple perspectives, accelerating the translation of basic scientific discoveries into tangible therapeutic innovations.

Q & A

Q. What are the optimized synthetic routes for 7-Amino-2,3-dihydro-3-benzofuranone, and how can purity be ensured?

A stepwise approach involves alkylation of 2,3-dihydrobenzofuran precursors followed by amination. For example, bromopropoxy intermediates can be synthesized via nucleophilic substitution, followed by amination with ammonia or substituted amines under controlled conditions . Purification via recrystallization or column chromatography, coupled with spectroscopic validation (e.g., NMR, IR), ensures >95% purity. Monitoring reaction kinetics and intermediates using HPLC or TLC is critical for minimizing side products .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

Nuclear Magnetic Resonance (NMR) is indispensable: 1^1H NMR identifies proton environments (e.g., amine protons at δ 1.5–2.5 ppm, aromatic protons at δ 6.5–7.5 ppm), while 13^{13}C NMR confirms carbon backbone integrity. IR spectroscopy verifies functional groups (N-H stretch at ~3300 cm1^{-1}, C=O at ~1700 cm1^{-1}). For crystalline derivatives, X-ray crystallography provides unambiguous stereochemical assignments, as demonstrated for structurally related benzofuranones .

Q. How can researchers assess the stability of this compound under experimental conditions?

Accelerated stability studies under varying pH, temperature, and light exposure are recommended. For example, thermal gravimetric analysis (TGA) evaluates decomposition thresholds, while UV-Vis spectroscopy monitors photodegradation. Storage in inert atmospheres (argon) at –20°C prevents oxidation of the amine group. Purity checks via melting point consistency and HPLC retention time comparisons are essential .

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance bioactivity in drug discovery?

Rational design focuses on substituent effects: introducing electron-withdrawing groups (e.g., halogens) at the 5-position increases electrophilicity, while N-alkylation modulates lipophilicity. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins like kinases or GPCRs. For example, methyl or acetyl substitutions on the amine group have shown improved antifungal synergy in related benzofuranones .

Q. What strategies minimize impurities during the synthesis of this compound?

Impurities often arise from incomplete alkylation or over-amination. Optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of benzofuran precursor to amine) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance yield. Post-synthetic quenching with aqueous NaHCO3_3 removes unreacted reagents, while flash chromatography isolates the target compound .

Q. How should researchers evaluate conflicting reports on the biological activity of this compound analogs?

Cross-study comparisons must account for experimental variables:

  • Purity : Contaminants (e.g., residual solvents) may skew bioassays. Validate via HPLC-MS .
  • Assay conditions : Differences in cell lines (e.g., fungal vs. bacterial models) or dosage ranges explain variability. Replicate studies under standardized protocols .
  • Structural analogs : Subtle substitutions (e.g., chloro vs. methoxy groups) drastically alter activity. Use SAR (Structure-Activity Relationship) models to isolate contributing factors .

Q. What role does this compound play in multicomponent reactions (MCRs) for complex molecule synthesis?

The amine group facilitates Ugi or Mannich reactions, enabling rapid assembly of heterocycles. For instance, coupling with aldehydes and isocyanides yields tetrazole derivatives with potential antimicrobial properties. Kinetic studies (e.g., monitoring via 19^{19}F NMR) optimize reaction rates and selectivity .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, nucleophilic attack at the carbonyl group is favored in polar aprotic solvents (ε > 15). Molecular dynamics simulations further predict solvation effects and steric hindrance .

Q. What experimental approaches validate this compound as a ligand in coordination chemistry?

Titration calorimetry (ITC) measures binding constants with metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}). Single-crystal X-ray structures of metal complexes reveal coordination modes (e.g., bidentate via amine and carbonyl groups). Spectrophotometric titrations (UV-Vis) track ligand-to-metal charge transfer bands .

Q. How can synergistic effects between this compound and other bioactive compounds be systematically studied?

Isobologram analysis quantifies synergy: combine sub-inhibitory concentrations with partner compounds (e.g., azoles) and measure fractional inhibitory concentration (FIC) indices. For antifungal studies, checkerboard assays on Candida albicans cultures identify combinatorial efficacy. Metabolomic profiling (LC-MS) elucidates disrupted pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.